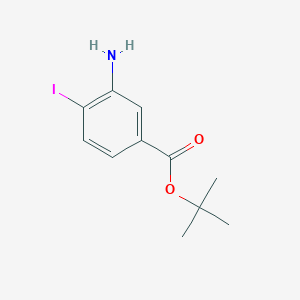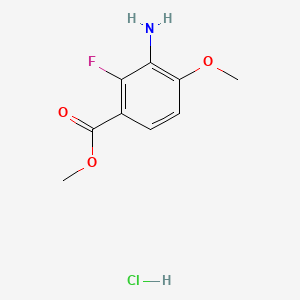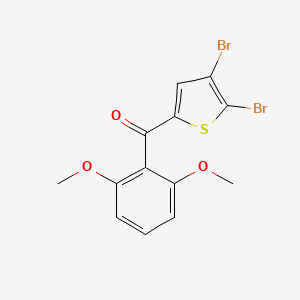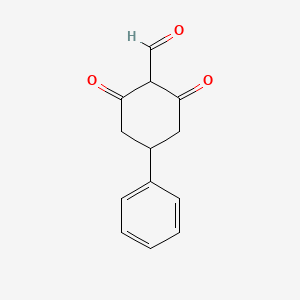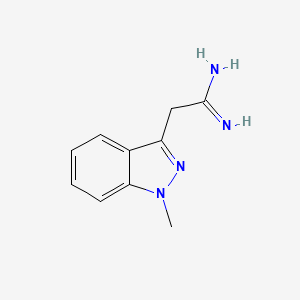
2-(1-Methyl-1h-indazol-3-yl)ethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-1H-indazol-3-yl)ethanimidamide is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The structure of this compound consists of an indazole ring substituted with a methyl group at the 1-position and an ethanimidamide group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-indazol-3-yl)ethanimidamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazones with aldehydes or ketones under acidic or basic conditions . Another approach is the transition metal-catalyzed cyclization of o-haloaryl hydrazones . These reactions typically require specific catalysts, such as copper or palladium, and can be carried out under mild to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(1-Methyl-1H-indazol-3-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles or electrophiles; reactions can be conducted under acidic, basic, or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols .
科学研究应用
2-(1-Methyl-1H-indazol-3-yl)ethanimidamide has several scientific research applications, including:
作用机制
The mechanism of action of 2-(1-Methyl-1H-indazol-3-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, inflammation, or microbial growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
2-(1-Methyl-1H-indazol-3-yl)ethanimidamide can be compared with other indazole derivatives, such as:
1-Methyl-1H-indazole-3-carboxamide: Similar structure but with a carboxamide group instead of ethanimidamide.
1-Methyl-1H-indazole-3-acetic acid: Contains an acetic acid group at the 3-position.
1-Methyl-1H-indazole-3-amine: Features an amine group at the 3-position.
These compounds share the indazole core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct reactivity and biological activity .
属性
分子式 |
C10H12N4 |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
2-(1-methylindazol-3-yl)ethanimidamide |
InChI |
InChI=1S/C10H12N4/c1-14-9-5-3-2-4-7(9)8(13-14)6-10(11)12/h2-5H,6H2,1H3,(H3,11,12) |
InChI 键 |
GBKKYRDZRNGIBY-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=N1)CC(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



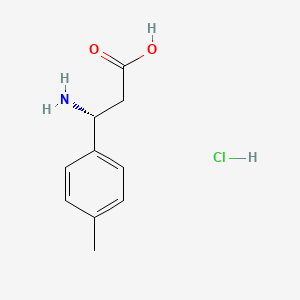
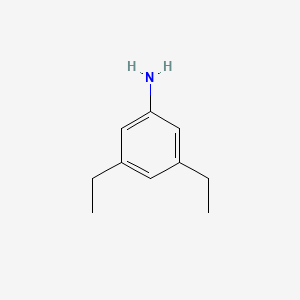
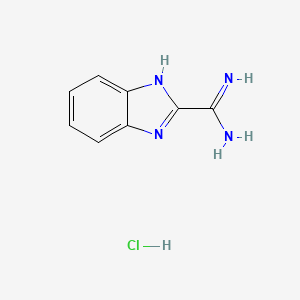


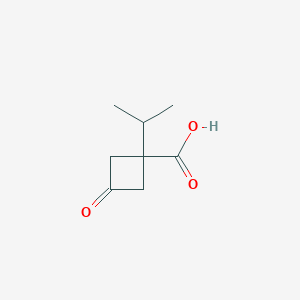
![1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine](/img/structure/B13564656.png)
